2-Formylcinnamic acid
CAS No.: 130036-17-8; 28873-89-4
Cat. No.: VC5667771
Molecular Formula: C10H8O3
Molecular Weight: 176.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130036-17-8; 28873-89-4 |
|---|---|
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.171 |
| IUPAC Name | (E)-3-(2-formylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |
| Standard InChI Key | ZIUMNQBNEUJSSL-AATRIKPKSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Introduction
Nomenclature and Structural Characteristics
IUPAC Name and Synonyms
The systematic IUPAC name for 2-FCA is (E)-3-(2-formylphenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond. Common synonyms include:
Discrepancies in CAS registry numbers (28873-89-4 vs. 130036-17-8) across sources likely stem from differences in isomeric forms or database entries. The (E)-isomer (trans) is more commonly referenced in synthetic studies .
Molecular Structure and Key Features
The compound’s structure comprises:
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A phenyl ring with a formyl (-CHO) group at the 2-position.
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An α,β-unsaturated carboxylic acid moiety ().
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A conjugated π-system extending across the benzene ring, double bond, and carbonyl groups, influencing its UV-Vis absorption and reactivity .
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.17 g/mol | |
| Melting Point | 57–59°C (trans), 124–125°C | |
| LogP (Partition Coefficient) | 1.60 | |
| Exact Mass | 176.04734 g/mol |
Synthesis and Industrial Production
Perkin Reaction Methodology
The Perkin reaction is the primary synthetic route, involving:
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Reactants: 2-Nitrobenzaldehyde and acetic anhydride.
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Base Catalyst: Sodium acetate or potassium carbonate.
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Mechanism: Aldol condensation followed by dehydration to form the α,β-unsaturated acid.
Industrial-scale production optimizes this method for yields exceeding 70%, with purification via recrystallization from ethanol-water mixtures.
Alternative Synthetic Approaches
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Wittig Reaction: Utilizes 2-formylbenzaldehyde and phosphonium ylides, though less common due to lower yields .
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Oxidative Methods: Controlled oxidation of 2-vinylbenzaldehyde derivatives, as reported in early literature .
Chemical Reactivity and Functionalization
Aldehyde Group Reactions
The formyl group undergoes nucleophilic additions, enabling:
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Schiff Base Formation: Reaction with primary amines to yield imines, useful in coordination chemistry.
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Reduction: Conversion to a hydroxymethyl group () using NaBH₄ or LiAlH₄.
Carboxylic Acid Derivatives
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Esterification: Methanol/H₂SO₄ catalysis produces methyl 2-formylcinnamate, a precursor for polymer applications.
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Amide Formation: Coupling with amines via DCC (dicyclohexylcarbodiimide) activates the acid for peptide-like bonds.
Conjugated Double Bond Reactivity
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Diels-Alder Reactions: Serves as a dienophile in cycloadditions with dienes like 1,3-butadiene.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2-formylhydrocinnamic acid.
Biological and Pharmacological Activities
Enzyme Inhibition
2-FCA demonstrates cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 18 µM), suggesting anti-inflammatory potential. Molecular docking studies indicate competitive binding at the enzyme’s arachidonic acid site.
Antimicrobial Properties
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Bacterial Growth Inhibition: MIC (Minimum Inhibitory Concentration) values of 64 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: 80% growth reduction in Candida albicans at 100 µg/mL.
| Activity | Test System | Result | Source |
|---|---|---|---|
| COX-2 Inhibition | In vitro assay | IC₅₀ = 18 µM | |
| Antibacterial | S. aureus (ATCC 25923) | MIC = 64 µg/mL | |
| Antioxidant | DPPH radical scavenging | EC₅₀ = 120 µM |
Research Applications and Future Directions
Pharmaceutical Intermediates
2-FCA serves as a precursor for:
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Coumarin Derivatives: Condensation with resorcinol yields fluorescent dyes for lysosomal tracking .
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Anticancer Agents: Structural analogs show pro-apoptotic effects in HT-29 colon cancer cells.
Material Science
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Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ or Cu²⁺ forms porous networks for gas storage.
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Polymer Additives: Incorporation into polyesters enhances UV stability.
Environmental Chemistry
Studies by Bunce et al. (1997) highlight 2-FCA’s role in photocatalytic degradation of pollutants, leveraging its conjugated system for reactive oxygen species (ROS) generation .
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